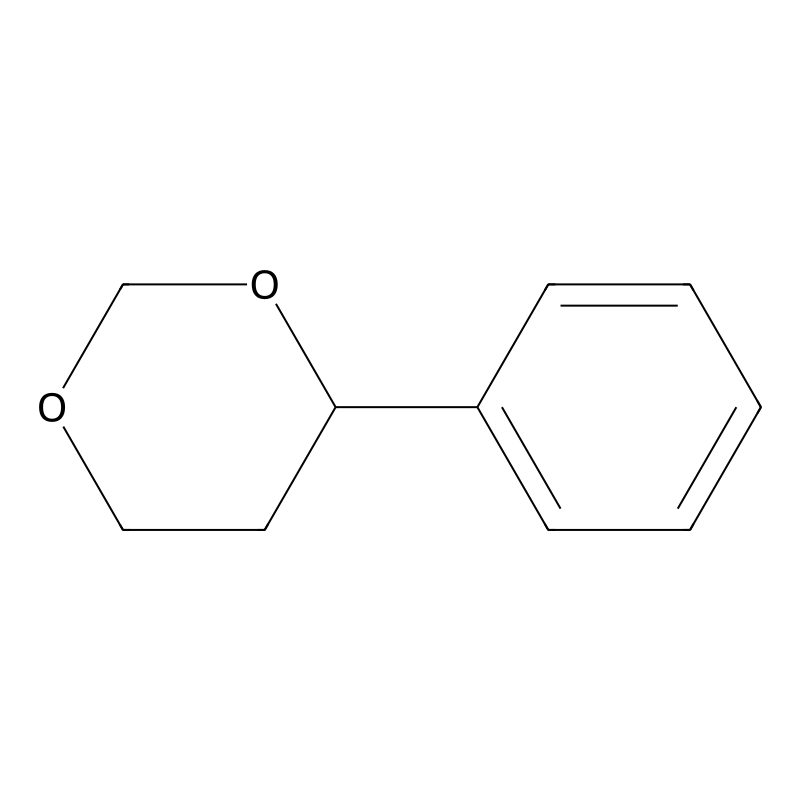

4-Phenyl-1,3-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Conformational Isomerization Study

Scientific Field: Structural Chemistry

Summary of Application: The potential energy surface of 4-Phenyl-1,3-dioxane was studied using non-empirical quantum chemical RHF/STO-3G and 6-31G (d) approximations. This study aimed to understand the conformational isomerization of equatorial and axial chair forms.

Methods of Application: The study used non-empirical quantum chemical RHF/STO-3G and 6-31G (d) approximations.

Synthesis of 1,3-dioxanes

Scientific Field: Organic Chemistry

Summary of Application: The Prins cyclization of styrene with paraformaldehyde was conducted with mesoporous ZnAlMCM-41 catalysts for the synthesis of 4-Phenyl-1,3-dioxane.

Methods of Application: The synthesis was conducted using a liquid phase heterogeneous catalytic method.

4-Phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring with a phenyl substituent. The molecular formula of 4-Phenyl-1,3-dioxane is C₈H₈O₂, and its structure features two oxygen atoms incorporated into a six-membered ring, which contributes to its unique chemical properties. This compound is recognized for its potential applications in various

Currently, there is no published research describing a specific mechanism of action for 4-Phenyl-1,3-dioxane. Further studies are needed to elucidate its potential role in biological systems or interactions with other molecules.

- As with any new compound, it's advisable to exercise caution when handling 4-Phenyl-1,3-dioxane due to limited information on its safety profile. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

- Specific data on hazards like toxicity, flammability, or reactivity is not available and requires further investigation.

Future Research

- More research is needed to explore the potential applications of 4-Phenyl-1,3-dioxane in various scientific fields, particularly in proteomics.

- Investigating its synthesis, physical and chemical properties, and potential decomposition pathways would be valuable.

- Understanding its mechanism of action and potential safety hazards is crucial for responsible use.

- Acetic Anhydride Reaction: The reaction of 4-Phenyl-1,3-dioxane with acetic anhydride can yield acetylated derivatives, showcasing its reactivity towards acylating agents .

- Dichlorocarbene Reaction: This compound can react with dichlorocarbene generated from chloroform, leading to the formation of chlorinated derivatives. This reaction highlights the compound's ability to participate in electrophilic addition reactions .

- Prins Condensation: 4-Phenyl-1,3-dioxane can be synthesized via Prins condensation, where formaldehyde reacts with styrene in the presence of acid catalysts, illustrating its synthetic versatility .

Several synthesis methods have been developed for 4-Phenyl-1,3-dioxane:

- Prins Condensation: This method involves the reaction of formaldehyde with styrene under acidic conditions, yielding 4-Phenyl-1,3-dioxane as a product. Different acid catalysts such as phosphotungstic acid and sulfuric acid can be employed to facilitate this reaction .

- Catalyzed Synthesis: Research has shown that using trifluoromethanesulfonic acid as a catalyst can enhance the efficiency of synthesizing 1,3-dioxanes from formalin and styrene .

- Alternative Routes: Other synthesis routes include using mesoporous silica as a catalyst for selective synthesis, demonstrating the compound's versatility in synthetic chemistry .

4-Phenyl-1,3-dioxane has various applications in fields such as:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Its derivatives may exhibit pharmacological properties useful in drug development.

- Material Science: The compound can be utilized in creating polymeric materials due to its structural characteristics.

Interaction studies involving 4-Phenyl-1,3-dioxane primarily focus on its reactivity with electrophiles and nucleophiles. These interactions can lead to the formation of new compounds with potentially enhanced biological or chemical properties. Further research is needed to explore its interactions at a molecular level and their implications in biological systems.

4-Phenyl-1,3-dioxane shares similarities with other dioxane derivatives but possesses unique features due to its phenyl group. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxane | C₄H₈O₂ | Simple dioxane structure without phenyl |

| 2-Methyl-1,3-dioxane | C₅H₁₀O₂ | Methyl substitution enhances hydrophobicity |

| 4-Methyl-1,3-dioxane | C₅H₁₀O₂ | Methyl group at position four affects reactivity |

The presence of the phenyl group in 4-Phenyl-1,3-dioxane contributes to its distinct reactivity and potential applications compared to simpler dioxanes.

Molecular Structure and Conformational Analysis

The molecular structure of 4-phenyl-1,3-dioxane consists of a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, with a phenyl substituent attached at position 4 [2] [21]. The compound adopts the standard IUPAC nomenclature as 4-phenyl-1,3-dioxane and is characterized by the molecular formula C₁₀H₁₂O₂ [1] [2] [4].

The conformational behavior of 4-phenyl-1,3-dioxane is dominated by the chair conformation, which represents the most thermodynamically stable arrangement [25] [30]. Research on 1,3-dioxane systems demonstrates that the chair conformer exhibits significantly greater stability compared to alternative conformations, with energy differences of approximately 4.67 ± 0.31 kcal/mol (Hartree-Fock) and 5.19 ± 0.8 kcal/mol (Density Functional Theory) when compared to the 2,5-twist conformer [25]. The 1,4-twist structure represents an intermediate energy state, positioned 1.36 ± 0.12 kcal/mol (Hartree-Fock) and 1.0 kcal/mol (Density Functional Theory) higher in energy than the 2,5-twist conformer [25].

The chair-chair interconversion process in 4-phenyl-1,3-dioxane involves the phenyl substituent alternating between axial and equatorial positions [24] [30]. Experimental evidence from Nuclear Magnetic Resonance spectroscopy indicates that the phenyl group preferentially occupies the equatorial position due to reduced steric interactions [12] [30]. The conformational equilibrium studies reveal that the energy difference between axial and equatorial phenyl orientations amounts to approximately 2850 cal/mol, which is slightly lower than the corresponding value for the 4-methyl derivative [24].

The puckering characteristics of the 1,3-dioxane ring system contribute to its conformational preferences [30]. X-ray crystallographic measurements demonstrate a torsional carbon-oxygen-carbon-oxygen angle of 63° in related 2-substituted phenyl-1,3-dioxane compounds, indicating significant ring puckering in the oxygen-carbon-oxygen region [30]. This structural feature influences the overall molecular geometry and affects the positioning of substituents around the ring system [12] [30].

Stereochemistry and Enantiomeric Forms

The stereochemical complexity of 4-phenyl-1,3-dioxane arises from the presence of a chiral center at carbon-4, where the phenyl group is attached [3] [14]. This asymmetric carbon generates two enantiomeric forms that exhibit distinct optical properties and potentially different biological activities [5] [14].

(4R)-4-phenyl-1,3-dioxane

The (4R)-4-phenyl-1,3-dioxane enantiomer, also designated as R-(+)-4-phenyl-1,3-dioxane, possesses the CAS Registry Number 107796-29-2 [3]. This enantiomer represents one of the two possible mirror-image configurations of the parent compound [3]. The R-configuration indicates that when viewing the chiral center according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise direction [3].

Research on asymmetric Prins reactions has demonstrated the selective synthesis of (4R)-4-phenyl-1,3-dioxane through enantioselective intermolecular reactions of styrenes with paraformaldehyde [5]. These catalytic processes employ confined imino-imidodiphosphate Brønsted acid catalysts to achieve high enantioselectivity, with experimental results showing enantiomeric ratios of 94.5:5.5 for the R-enantiomer [5]. The stereochemical outcome is attributed to the constrained nature of the catalyst, which promotes a concerted, highly asynchronous addition mechanism [5].

(S)-(-)-4-phenyl-1,3-dioxane

The (S)-(-)-4-phenyl-1,3-dioxane enantiomer represents the mirror image of the R-form and exhibits opposite optical rotation properties [14]. While specific CAS Registry Numbers for this enantiomer were not definitively identified in the available literature, the compound follows standard stereochemical nomenclature conventions where the S-designation indicates a counterclockwise arrangement of substituents when viewed according to priority rules [14].

The enantiomeric forms of 4-phenyl-1,3-dioxane demonstrate different olfactory properties in related dioxane systems [14]. Studies on analogous compounds reveal that individual enantiomers can exhibit distinct odor profiles, with one enantiomer often displaying superior olfactory characteristics compared to its mirror image [14]. This stereochemical influence on sensory properties underscores the importance of enantiomeric purity in applications where such characteristics are relevant [14].

Physical Constants and Characterization

Molecular Weight and Formula

The molecular formula of 4-phenyl-1,3-dioxane is established as C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol [1] [2] [4] [6]. This molecular weight value has been consistently reported across multiple analytical sources and represents the standard atomic weight calculation based on current IUPAC atomic mass standards [2] [7]. The compound contains ten carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in the characteristic 1,3-dioxane ring system with a phenyl substituent [2] [21].

The exact mass of the compound, determined through high-resolution mass spectrometry, is recorded as 164.08400 atomic mass units [4]. This precise mass value is essential for accurate identification in analytical applications and differs slightly from the nominal molecular weight due to the mass defect associated with nuclear binding energies [4].

Density and Refractive Properties

The density of 4-phenyl-1,3-dioxane has been experimentally determined as 1.111 g/mL at 25°C [1] [4] [7] [8]. This density value indicates that the compound is denser than water and reflects the contribution of the aromatic phenyl group to the overall molecular mass distribution [7]. The calculated molar volume, derived from the molecular weight and density, equals approximately 147.8 mL/mol [7].

The refractive index of 4-phenyl-1,3-dioxane is measured as 1.530 at 20°C using the sodium D-line (589 nm) [4] [7] [8]. This refractive index value is consistent with organic compounds containing aromatic systems and heteroatoms [7] [8]. The molecular refractive power, calculated from the refractive index and molar volume, amounts to 45.65 mL/mol [7]. These optical properties are valuable for compound identification and purity assessment through standard analytical techniques [8].

Melting and Boiling Points

The boiling point of 4-phenyl-1,3-dioxane is reported as 250-251°C at standard atmospheric pressure (1013 hPa) [1] [4] [8]. Alternative measurements indicate a boiling point of 251°C, demonstrating good consistency across different experimental determinations [1]. The flash point of the compound exceeds 230°F (approximately 110°C), indicating relatively low volatility at ambient temperatures [4] [19].

Melting point data for 4-phenyl-1,3-dioxane indicates that the compound exists as a liquid at room temperature [1] [4]. The physical state is described as a colorless to light yellow clear liquid under standard conditions [1]. This liquid state at ambient temperature is consistent with the molecular structure and intermolecular forces present in the compound [1] [4].

Solubility Parameters

The solubility characteristics of 4-phenyl-1,3-dioxane reflect its amphiphilic nature, containing both hydrophobic aromatic and polar heterocyclic components [26]. The compound exhibits limited water solubility due to the dominant hydrophobic character of the phenyl group and the cyclic ether structure [26]. Calculated water solubility values for related dioxane derivatives suggest moderate aqueous solubility in the range of 2119 mg/L [26].

The logarithmic octanol-water partition coefficient (log Kow) provides insight into the lipophilicity of 4-phenyl-1,3-dioxane [4] [19]. Reported values include log Kow = 2.12210 [4] and experimental determinations ranging from 2.19 to 3.4 depending on temperature and measurement conditions [19] [26]. These values indicate moderate lipophilicity, suggesting good solubility in organic solvents while maintaining some aqueous solubility [4] [19].

The compound demonstrates good solubility in common organic solvents including alcohols, ethers, and aromatic hydrocarbons [1]. Storage recommendations specify maintenance under cool and dark conditions below 15°C to preserve chemical stability [1]. The polar surface area (PSA) is calculated as 18.46 Ų, reflecting the contribution of the two oxygen atoms to the molecular polarity [4].

Electronic Structure and Theoretical Properties

HOMO-LUMO Analysis

The electronic structure of 4-phenyl-1,3-dioxane has been investigated through computational quantum chemical methods, providing insights into the frontier molecular orbitals [16] [18] [20]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent critical parameters for understanding chemical reactivity, optical properties, and charge transfer characteristics [20].

Density Functional Theory calculations using the B3LYP method with appropriate basis sets reveal the spatial distribution of frontier orbitals in 4-phenyl-1,3-dioxane [16] [20]. The HOMO typically exhibits characteristics associated with the lone pair electrons on the oxygen atoms and the π-electron system of the phenyl ring [20]. The LUMO demonstrates π* character primarily localized on the aromatic system, with some contribution from the heterocyclic ring [20].

The HOMO-LUMO energy gap serves as an indicator of molecular stability and chemical reactivity [16] [20]. Smaller energy gaps generally correlate with higher chemical reactivity and greater susceptibility to charge transfer interactions [16] [20]. For related dioxane systems, HOMO-LUMO gaps typically range from 2.5 to 3.5 eV, depending on the specific substitution pattern and computational method employed [16] [27].

Electronic structure analysis of 4-phenyl-1,3-dioxane through Electron Spin Resonance studies of the corresponding anion radical provides experimental validation of theoretical predictions [18]. These investigations reveal significant delocalization of the unpaired electron into both the aromatic system and portions of the 1,3-dioxane ring, confirming the extended conjugation between these molecular fragments [18].

Dipole Moment and Polarity

The dipole moment of 4-phenyl-1,3-dioxane reflects the asymmetric distribution of electron density within the molecule [12] [13] [30]. The presence of two oxygen atoms in the 1,3-dioxane ring and the aromatic phenyl substituent creates regions of varying electron density that contribute to the overall molecular polarity [13].

Computational studies on related 1,3-dioxane systems indicate dipole moments typically ranging from 1.4 to 4.5 Debye units, depending on the conformational state and substituent orientation [30]. The conformational flexibility of the 1,3-dioxane ring influences the dipole moment, with axial and equatorial orientations of the phenyl group producing different dipolar arrangements [30].

Molecular dynamics simulations demonstrate that 1,3-dioxane molecules can function as effective polar probes in solution studies [13]. When 1,3-dioxane is embedded as a dipolar probe in various solvent environments, it generates significant reaction fields arising from the orientation polarization of surrounding molecules [13]. These studies reveal that the local dipoles of solvent molecules in the first coordination shell primarily determine the magnitude of the reaction field [13].

The polarity of 4-phenyl-1,3-dioxane influences its behavior in different solvents and affects its interaction with other polar molecules [13] [26]. The compound's amphiphilic character, combining polar heterocyclic and nonpolar aromatic components, enables it to participate in diverse intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking arrangements [13] [26].

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | - | [1] [2] |

| Molecular Weight | 164.20 g/mol | - | [1] [2] [4] |

| Density | 1.111 g/mL | 25°C | [1] [4] [7] |

| Refractive Index | 1.530 | 20°C, D-line | [4] [7] [8] |

| Boiling Point | 250-251°C | 1013 hPa | [1] [4] [8] |

| Log Kow | 2.12-3.4 | Variable conditions | [4] [19] |

| Chair-Twist Energy Difference | 4.67-5.19 kcal/mol | DFT/HF calculations | [25] |

XLogP3

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant